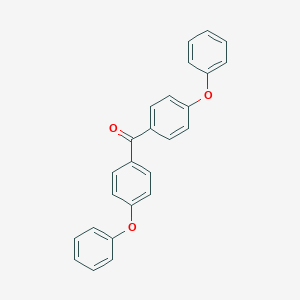
4,4'-Diphenoxybenzophenone
Cat. No. B076987
Key on ui cas rn:
14984-21-5
M. Wt: 366.4 g/mol
InChI Key: BSILAEQTGTZMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05384238
Procedure details


DPBO was prepared according to the following protocol: 4-phenoxybenzoic acid (2.5 g, 11.7 mmol) was refluxed in thionyl chloride (50 ml) for 3 hours. The resulting mixture was allowed to cool and the solvent removed in vacuo to recover 4-phenoxybenzoyl chloride as a pale yellow oil (2.72 g, Yield=100%, λ max=1760 cm-1). The 4-phenoxybenzoyl chloride (2.72 g, 11.7 mmol) in dichloromethane (20 ml) was added to diphenylether (1.99 g, 11.7 mmol) in dichloromethane (30 ml) followed by aluminium trichloride (1.56 g, 11.7 mmol) and the resulting mixture refluxed for 3 hours. The refluxed mixture was poured onto ice-water (approximately 100 ml) and the resulting layers separated. The aqueous layer was extracted with ether (2×100 ml extractions) and the combined organics dried, filtered and evaporated to recover the 4,4'-bis(phenoxy)benzophenone (2.76 g, yield=64%) as a colourless solid [melting point=130 to 132° C., λ max (EtOH)=291 nm (ε=2.3×104) and δH 6.9 to 7.9 (18H, M, Ar H)].








Yield
64%
Identifiers


|
REACTION_CXSMILES
|
[O:1]([C:8]1[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:17]([C:24]1[CH:32]=[CH:31][C:27](C(Cl)=O)=[CH:26][CH:25]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C1(OC2C=CC=CC=2)C=CC=CC=1.[Cl-].[Cl-].[Cl-].[Al+3]>S(Cl)(Cl)=O.ClCCl.CCO>[O:17]([C:24]1[CH:25]=[CH:26][C:27]([C:12]([C:11]2[CH:15]=[CH:16][C:8]([O:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[CH:9][CH:10]=2)=[O:13])=[CH:31][CH:32]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
2.72 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
1.99 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
1.56 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
DPBO was prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover 4-phenoxybenzoyl chloride as a pale yellow oil (2.72 g, Yield=100%, λ max=1760 cm-1)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture refluxed for 3 hours
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The refluxed mixture was poured onto ice-water (approximately 100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting layers separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ether (2×100 ml extractions)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the combined organics dried, filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C(=O)C2=CC=C(C=C2)OC2=CC=CC=C2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.76 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
